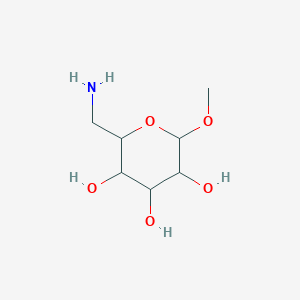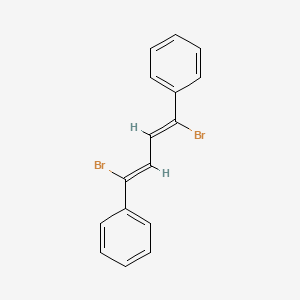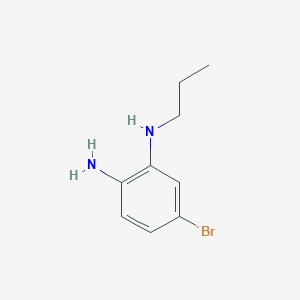
5-bromo-N1-propylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N1-propylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a propyl group attached to the nitrogen atom of the benzene-1,2-diamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-propylbenzene-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N1-propylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds, interact with enzymes, and participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.
5-Bromo-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
5-Bromo-N1-propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13BrN2 |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
4-bromo-2-N-propylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |
Clave InChI |
QMTOIMSNOIWAIO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=CC(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)



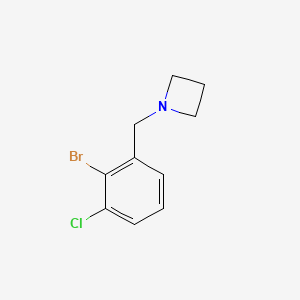

![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
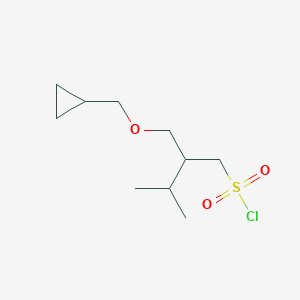


![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)
